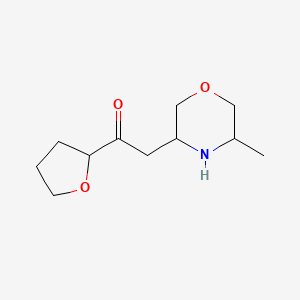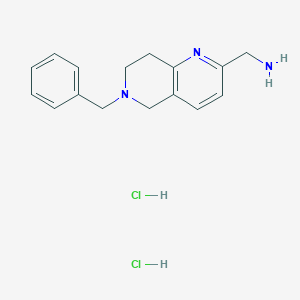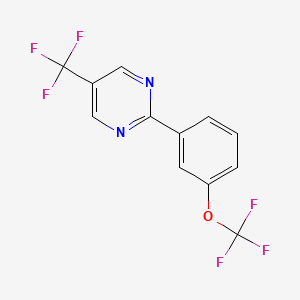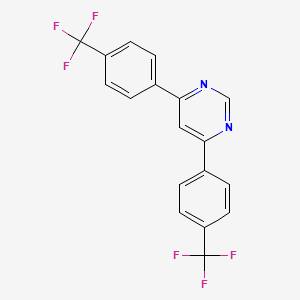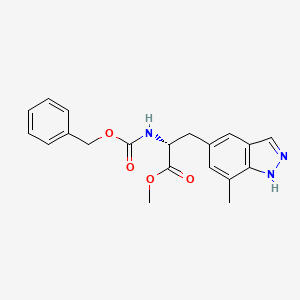
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyloxycarbonyl group, an indazole ring, and a propanoate ester, making it a versatile molecule for synthetic and research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate typically involves multiple steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones.
Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amine group using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzyloxycarbonyl group, converting it back to the amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxidized indazole derivatives, reduced amines, and substituted benzyloxycarbonyl compounds.
科学的研究の応用
Chemistry
In chemistry, ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to undergo specific chemical reactions makes it a valuable tool for investigating biological pathways.
Medicine
In medicine, ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate has potential applications as a drug candidate. Its structure can be modified to enhance its pharmacological properties, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility allows for the development of new products with unique properties.
作用機序
The mechanism of action of ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the indazole ring can participate in various binding interactions. The compound’s effects are mediated through its ability to undergo specific chemical reactions, leading to the modulation of biological pathways.
類似化合物との比較
Similar Compounds
- ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indazol-5-YL)propanoate
- ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-chloro-1H-indazol-5-YL)propanoate
- ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-3-YL)propanoate
Uniqueness
What sets ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate apart from similar compounds is its specific substitution pattern on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C20H21N3O4 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
methyl (2R)-3-(7-methyl-1H-indazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C20H21N3O4/c1-13-8-15(9-16-11-21-23-18(13)16)10-17(19(24)26-2)22-20(25)27-12-14-6-4-3-5-7-14/h3-9,11,17H,10,12H2,1-2H3,(H,21,23)(H,22,25)/t17-/m1/s1 |
InChIキー |
WXPHFLZMNYKKAI-QGZVFWFLSA-N |
異性体SMILES |
CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)OC)NC(=O)OCC3=CC=CC=C3 |
正規SMILES |
CC1=CC(=CC2=C1NN=C2)CC(C(=O)OC)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




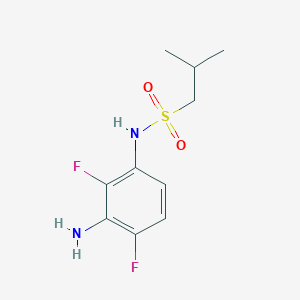
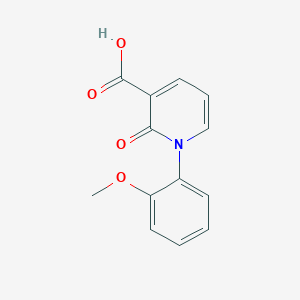
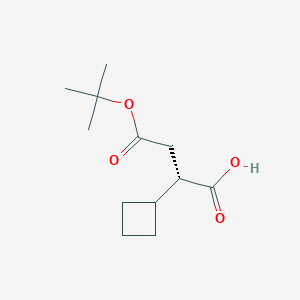
![1-Methoxy-2-[(2-methoxyphenyl)methylsulfonylmethyl]benzene](/img/structure/B13089015.png)
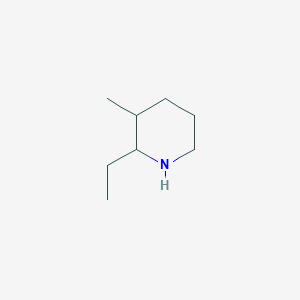
![4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13089030.png)
